3-(benzylamino)quinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-(benzylamino)quinoxalin-2-ol” is a chemical substance listed in the PubChem database It is known for its various applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(benzylamino)quinoxalin-2-ol involves specific synthetic routes and reaction conditions. One common method is the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound with the removal of imidazolium chloride as a side product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(benzylamino)quinoxalin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
3-(benzylamino)quinoxalin-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chemical compounds.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of 3-(benzylamino)quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(benzylamino)quinoxalin-2-ol can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Carbonyldiimidazole: This compound is used for the coupling of amino acids in peptide synthesis and as a reagent in organic synthesis.
Phosgene: A precursor used in the synthesis of this compound and other related compounds.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers. Its ability to participate in various chemical reactions and its utility in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(benzylamino)quinoxalin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYTAACPJYAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.